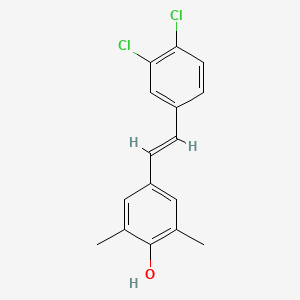

4-(3,4-Dichlorostyryl)-2,6-dimethylphenol

Description

4-(3,4-Dichlorostyryl)-2,6-dimethylphenol (C₁₆H₁₄Cl₂O; molecular weight: 293.2; CAS: 125722-15-8) is a phenolic compound characterized by a styryl group substituted with 3,4-dichloro substituents and a 2,6-dimethylphenol core . Its presence in chemical catalogs indicates use in research settings .

Properties

IUPAC Name |

4-[2-(3,4-dichlorophenyl)ethenyl]-2,6-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-10-7-13(8-11(2)16(10)19)4-3-12-5-6-14(17)15(18)9-12/h3-9,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRLKQOXIRQCDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743473 | |

| Record name | 4-[2-(3,4-Dichlorophenyl)ethenyl]-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125722-15-8 | |

| Record name | 4-[2-(3,4-Dichlorophenyl)ethenyl]-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

4-(3,4-Dichlorostyryl)-2,6-dimethylphenol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorostyryl group and a dimethylphenol moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14Cl2O

- CAS Number : 125722-15-8

- IUPAC Name : this compound

This compound exhibits properties typical of phenolic compounds, including potential antioxidant activity and the ability to interact with various biological targets.

Antioxidant Activity

Studies indicate that compounds with phenolic structures often exhibit significant antioxidant properties. The presence of the hydroxyl (-OH) group in this compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Anticancer Properties

Research has shown that similar compounds can inhibit the proliferation of cancer cells. For instance, the activity of related phenolic compounds against various cancer cell lines suggests that this compound may also possess anticancer effects. In vitro studies are necessary to elucidate its specific mechanisms of action against cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Evidence suggests that certain phenolic compounds can trigger programmed cell death in malignant cells.

- Antioxidant Mechanisms : The ability to donate hydrogen atoms or electrons may reduce oxidative damage in cells.

Study on Anticancer Activity

A study investigating the effects of various substituted phenols on cancer cell lines revealed that compounds similar to this compound exhibited significant antiproliferative effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study highlighted the importance of the substituents on the phenolic ring in modulating biological activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 4-Chloro-2,6-dimethylphenol | A549 | TBD |

| 2,6-Dimethylphenol | Hela | TBD |

Note: TBD indicates values that require further research for determination.

Antioxidant Activity Assessment

The antioxidant potential was evaluated using DPPH radical scavenging assays. Compounds were tested for their ability to neutralize DPPH radicals:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | TBD |

| Trolox | 100 |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Estimated based on structure.

Functional and Environmental Comparisons

Antioxidative Activity

Environmental Persistence and Toxicity

- 4-Chloro-2,6-dimethylphenol and 3,4-dimethylphenol are listed in environmental monitoring programs due to their persistence and toxicity. For example, 3,4-dimethylphenol is detected in bio-oil from biomass pyrolysis , while 2,6-DMP is a volatile phenol in smoked wines .

- The dichlorostyryl derivative’s higher molecular weight and lipophilicity suggest greater environmental persistence, though specific ecotoxicological data are absent .

Positional Isomerism Effects

- 2,6-Dimethylphenol vs. 3,4-Dimethylphenol: The position of methyl groups significantly impacts physical and chemical properties. 2,6-DMP has higher volatility (detected in wines ), while 3,4-DMP is more polar and prevalent in bio-oil .

- 4-Chloro-2,6-dimethylphenol vs.

Preparation Methods

Research Findings:

- The Wittig reaction, utilizing phosphonium ylides derived from suitable chlorinated styryl precursors, has been successfully employed to attach the styryl group onto 2,6-dimethylphenol derivatives.

- The reaction typically proceeds under anhydrous conditions with strong bases such as potassium tert-butoxide in polar aprotic solvents like tetrahydrofuran (THF).

- Reaction temperatures are maintained between 0°C and 25°C to optimize selectivity and minimize side reactions.

Data Table 1: Styrylation Reaction Conditions for 4-(3,4-Dichlorostyryl)-2,6-dimethylphenol

| Parameter | Range / Typical Values | Notes |

|---|---|---|

| Base | Potassium tert-butoxide | Strong, non-nucleophilic base |

| Solvent | Tetrahydrofuran (THF) | Aprotic, stabilizes ylide formation |

| Temperature | 0°C to 25°C | Controls reaction rate and selectivity |

| Reaction Time | 4–12 hours | Sufficient for complete styrylation |

| Yield | 65–85% | Dependent on purity of starting materials |

Research Insights:

- The styryl group is introduced via a modified Wittig reaction, with chlorinated styryl aldehyde or phosphonium salts as precursors.

- Purification often involves column chromatography or recrystallization to obtain high-purity this compound.

Hydroxymethylation Followed by Dehydration and Condensation

Another approach involves hydroxymethylation of 2,6-dimethylphenol, followed by condensation with chlorinated styryl derivatives.

Research Findings:

- Hydroxymethylation is performed using formaldehyde or paraformaldehyde in acidic or basic media, typically at 80–120°C.

- The hydroxymethylated intermediate is then subjected to dehydration to form the styryl linkage, often via acid catalysis.

Data Table 2: Hydroxymethylation and Styryl Formation

| Step | Conditions | Purpose |

|---|---|---|

| Hydroxymethylation | Formaldehyde, p-toluenesulfonic acid, 80–120°C | Introduces hydroxymethyl group at ortho/para position |

| Dehydration and Condensation | Acid catalyst (e.g., sulfuric acid), 100–150°C | Forms styryl double bond via elimination |

| Reaction Duration | 2–6 hours | Ensures complete conversion |

| Typical Yield | 50–70% | Varies with reaction control and purity |

Research Insights:

- This method allows for selective functionalization of phenol, facilitating the subsequent formation of the styryl linkage.

- The process is advantageous for large-scale synthesis due to straightforward reaction conditions.

Reduction of Styryl Precursors and Final Coupling

In some cases, styryl derivatives are synthesized via the reduction of corresponding cinnamic acid or aldehyde derivatives, followed by coupling with phenolic compounds.

Research Findings:

- The reduction of cinnamic acids or aldehydes to styryl compounds can be achieved via catalytic hydrogenation or metal hydrides.

- The coupling with phenol derivatives is then performed under Friedel–Crafts conditions or via Ullmann-type coupling.

Data Table 3: Reduction and Coupling Process

| Step | Conditions | Notes |

|---|---|---|

| Hydrogenation of Cinnamic Derivatives | Hydrogen gas, Pd/C catalyst, 25–50°C | Selective reduction to styryl derivatives |

| Coupling with Phenol | Lewis acids (e.g., aluminum chloride), reflux conditions | Forms the phenolic styryl compound |

| Reaction Time | 4–8 hours | Optimized for maximum yield |

| Yield | 55–75% | Dependent on catalyst efficiency and purity |

Notes on Process Optimization and Purity

- Catalyst Selection: Acidic catalysts such as sulfuric acid, toluenesulfonic acid, and metal halides (e.g., aluminum chloride) are effective in facilitating electrophilic aromatic substitution and condensation reactions.

- Temperature Control: Maintaining reaction temperatures within 120–180°C is critical for balancing reaction rate and selectivity.

- Reaction Time: Typically ranges from 0.5 to 6 hours, optimized based on temperature and catalyst activity.

- Purification: Final products are purified through distillation, recrystallization, or chromatography, with attention to removing residual catalysts and by-products.

Summary of Key Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Wittig/Horner–Wadsworth–Emmons styrylation | High selectivity, suitable for fine-tuning substituents | Requires handling of phosphonium salts and sensitive reagents |

| Hydroxymethylation and dehydration | Straightforward, scalable | Possible formation of side products, requires precise control |

| Reduction and coupling | Good for large-scale synthesis | Multiple steps, need for catalysts and purification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.